3-ヒドロキシキノリン-5-カルボン酸

概要

説明

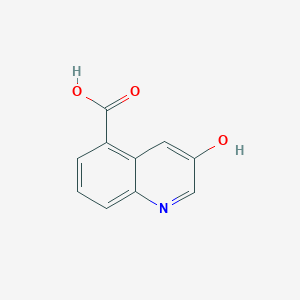

3-Hydroxyquinoline-5-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both hydroxyl and carboxylic acid functional groups in 3-Hydroxyquinoline-5-carboxylic acid makes it a versatile compound with significant chemical reactivity.

科学的研究の応用

3-Hydroxyquinoline-5-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential as an inhibitor of enzymes such as 2-oxoglutarate-dependent oxygenases.

Medicine: Investigated for its antimicrobial, anticancer, and antifungal properties.

Industry: Utilized in the development of materials with specific electronic or optical properties.

作用機序

Target of Action

3-Hydroxyquinoline-5-carboxylic acid, similar to other quinoline derivatives, has been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The primary targets of this compound are 2-Oxoglutarate (2OG) and iron-dependent oxygenases, which are considered to be promising therapeutic biotargets for various human diseases .

Mode of Action

The compound acts as a broad-spectrum inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . In 2010, it was validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .

Biochemical Pathways

The compound affects the biochemical pathways related to the 2OG-dependent enzymes. These enzymes play crucial roles in epigenetic processes . By inhibiting these enzymes, 3-Hydroxyquinoline-5-carboxylic acid can potentially alter the epigenetic landscape of cells, affecting gene expression and cellular functions.

Pharmacokinetics

It’s noted that the compound has low cell permeability , which could impact its bioavailability and efficacy.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on 2OG-dependent enzymes. By inhibiting these enzymes, the compound can affect the demethylation of nucleic acids and histones, thereby influencing gene expression and cellular functions .

Action Environment

The action environment of 3-Hydroxyquinoline-5-carboxylic acid can influence its action, efficacy, and stability. It’s worth noting that the compound’s low cell permeability could be influenced by factors such as pH and temperature .

生化学分析

Biochemical Properties

3-Hydroxyquinoline-5-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 3-Hydroxyquinoline-5-carboxylic acid is with iron-dependent oxygenases, which are enzymes involved in various oxidative processes. The compound acts as an inhibitor of these enzymes, thereby affecting the oxidative metabolism within cells . Additionally, 3-Hydroxyquinoline-5-carboxylic acid has been shown to interact with nucleic acid demethylases, influencing gene expression by altering the methylation status of DNA .

Cellular Effects

The effects of 3-Hydroxyquinoline-5-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the activity of histone demethylases, leading to changes in gene expression patterns . This inhibition can result in altered cellular responses, including changes in cell proliferation, differentiation, and apoptosis. Furthermore, 3-Hydroxyquinoline-5-carboxylic acid affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, 3-Hydroxyquinoline-5-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of iron-dependent oxygenases, which are crucial for various oxidative reactions within cells . By binding to the active site of these enzymes, 3-Hydroxyquinoline-5-carboxylic acid prevents the binding of iron, thereby inhibiting the enzyme’s activity. Additionally, the compound interacts with nucleic acid demethylases, leading to changes in the methylation status of DNA and subsequent alterations in gene expression . These molecular interactions highlight the compound’s potential as a modulator of cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydroxyquinoline-5-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Hydroxyquinoline-5-carboxylic acid remains stable under specific conditions, allowing for prolonged activity in in vitro and in vivo experiments . Over extended periods, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to 3-Hydroxyquinoline-5-carboxylic acid has been associated with sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of 3-Hydroxyquinoline-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as modulating gene expression and influencing metabolic pathways . At higher doses, 3-Hydroxyquinoline-5-carboxylic acid may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

3-Hydroxyquinoline-5-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence the activity of iron-dependent oxygenases, which play a crucial role in oxidative metabolism . Additionally, 3-Hydroxyquinoline-5-carboxylic acid affects the levels of metabolites within cells by modulating the activity of enzymes involved in metabolic pathways . These interactions highlight the compound’s potential to alter metabolic flux and influence overall cellular metabolism.

Transport and Distribution

The transport and distribution of 3-Hydroxyquinoline-5-carboxylic acid within cells and tissues are critical factors that determine its efficacy. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, 3-Hydroxyquinoline-5-carboxylic acid can accumulate in specific cellular compartments, influencing its localization and activity . The distribution of the compound within tissues also affects its overall bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 3-Hydroxyquinoline-5-carboxylic acid plays a significant role in its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, 3-Hydroxyquinoline-5-carboxylic acid may localize to the nucleus, where it interacts with nucleic acid demethylases and influences gene expression . Additionally, the compound may be directed to other organelles, such as mitochondria, where it can affect metabolic processes . The precise subcellular localization of 3-Hydroxyquinoline-5-carboxylic acid is crucial for understanding its mechanism of action and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxyquinoline-5-carboxylic acid can be achieved through various methods. One common approach involves the protection of the hydroxyl group of 3-hydroxyquinoline, followed by a series of reactions to introduce the carboxylic acid group. For example, the hydroxyl group can be protected using methoxymethyl (MOM) protection, followed by a 1,2-addition of methyllithium to the quinoline ring. Subsequent oxidation steps transform the methyl group into a carboxylic acid, and the MOM group is removed to yield the final product .

Industrial Production Methods

Industrial production of quinoline derivatives, including 3-Hydroxyquinoline-5-carboxylic acid, often involves large-scale synthesis protocols that prioritize yield and efficiency. Methods such as the Gould-Jacob, Friedländer, and Skraup syntheses are commonly employed for the construction of quinoline scaffolds . These methods may involve the use of transition metal catalysts, ionic liquids, or green chemistry approaches to minimize environmental impact.

化学反応の分析

Types of Reactions

3-Hydroxyquinoline-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes .

類似化合物との比較

Similar Compounds

Similar compounds to 3-Hydroxyquinoline-5-carboxylic acid include other hydroxyquinoline derivatives such as 8-Hydroxyquinoline and 5-Carboxy-8-hydroxyquinoline .

Uniqueness

What sets 3-Hydroxyquinoline-5-carboxylic acid apart is the specific positioning of the hydroxyl and carboxylic acid groups, which confer unique chemical reactivity and biological activity. This compound’s ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable subject of study in medicinal chemistry .

生物活性

3-Hydroxyquinoline-5-carboxylic acid (3-HQCA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of 3-HQCA, drawing on recent research findings and case studies.

Chemical Structure and Synthesis

3-HQCA belongs to the quinoline family, characterized by a fused bicyclic structure containing nitrogen. The carboxylic acid and hydroxyl functional groups contribute to its reactivity and biological activity.

Synthesis Methods

The synthesis of 3-HQCA can be achieved through various methods, including:

- Refluxing with Carboxylic Acids : A common approach involves refluxing 8-hydroxyquinoline with carboxylic acids under acidic conditions, yielding high purity and yield.

- Diazotization Reactions : Coupling reactions with diazonium salts have also been explored, allowing for substitution at the C-5 position of the quinoline ring .

Biological Activities

3-HQCA exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies show that 3-HQCA derivatives possess significant antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria like Escherichia coli. The compound's efficacy often correlates with its lipophilicity and the electron-withdrawing nature of substituents on the aromatic ring .

- Anticancer Properties : Research indicates that 3-HQCA can inhibit cancer cell proliferation. In vitro studies demonstrate that certain derivatives exhibit cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The IC50 values for some derivatives range from 15.6 µM to over 50 µM, suggesting moderate potency .

- Antioxidant Activity : Compounds derived from 3-HQCA have been evaluated for their antioxidant potential using assays like ABTS. Some derivatives showed good antioxidant activity, indicating their potential in preventing oxidative stress-related diseases .

Research Findings and Case Studies

Several studies have explored the biological activity of 3-HQCA and its derivatives. Below is a summary of key findings:

The biological activity of 3-HQCA is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that 3-HQCA may inhibit specific enzymes involved in cell proliferation or bacterial growth.

- Intercalation with DNA : The planar structure of the quinoline ring allows it to intercalate into DNA, potentially disrupting replication processes in cancer cells or bacteria .

- Modulation of Oxidative Stress Pathways : By scavenging free radicals, 3-HQCA may help mitigate oxidative stress, contributing to its antioxidant properties .

特性

IUPAC Name |

3-hydroxyquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-6-4-8-7(10(13)14)2-1-3-9(8)11-5-6/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEWWTDUGZSNJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。